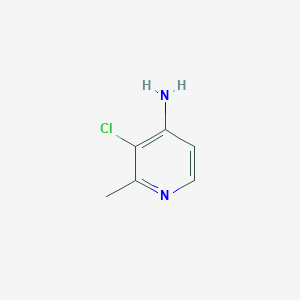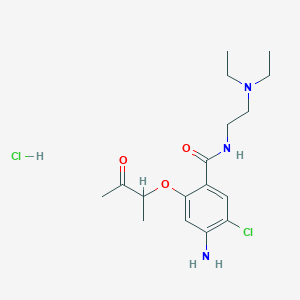
Batanopride hydrochloride
概述
描述
盐酸巴坦普利德,也称为 BMY-25801,是一种属于苯甲酰胺类的化合物。它是一种选择性 5-羟色胺 3 受体拮抗剂。 最初被开发为抗呕吐药物,以减轻癌症化疗期间的恶心,但由于剂量限制的副作用,包括低血压和长 QT 间期,它从未被批准用于医疗目的 .
准备方法
合成路线和反应条件
盐酸巴坦普利德的合成涉及几个步骤:
去甲基化: 4-氨基-5-氯-N-[2-(二乙氨基)乙基]-2-甲氧基苯甲酰胺在热的二甲基甲酰胺 (DMF) 中使用乙硫醇钠进行去甲基化,以生成羟基化合物。
酰化: 然后在碳酸钾和碘化钠存在下,用 3-氯-2-丁酮酰化羟基化合物,得到 4-氨基-5-氯-N-[2-(二乙氨基)乙基]-2-(1-甲基-2-氧代丙氧基)苯甲酰胺。
盐酸盐形成: 最后,用盐酸处理此化合物以得到盐酸巴坦普利德.
工业生产方法
盐酸巴坦普利德的工业生产方法在公共领域没有得到很好的记录。上述合成路线可以在适当优化反应条件和纯化工艺的情况下,用于工业生产的放大。
化学反应分析
反应类型
盐酸巴坦普利德会发生多种类型的化学反应:
分子内环化: 在酸性介质 (pH 2-6) 中,它会发生分子内环化,然后脱水生成 2,3-二甲基苯并呋喃。
常见试剂和条件
酸性介质: 分子内环化和脱水反应迅速进行。
碱性介质: C-O 烷基醚键断裂是主要的反应。
主要产物
2,3-二甲基苯并呋喃: 在酸性介质中形成。
断裂产物: 在碱性介质中形成.
科学研究应用
盐酸巴坦普利德主要因其抗呕吐性质而被研究。它被用于试验以减轻癌症化疗期间的恶心。 尽管有潜力,但由于显著的副作用,它未被批准用于医疗用途 .
作用机制
盐酸巴坦普利德是一种选择性 5-羟色胺 3 受体拮抗剂。该机制涉及阻断 5-羟色胺 3 受体,这些受体参与呕吐反射。 通过抑制这些受体,盐酸巴坦普利德可以预防化疗引起的恶心和呕吐 .
相似化合物的比较
类似化合物
甲氧氯普胺: 另一种用作抗呕吐药物的苯甲酰胺衍生物。
昂丹司琼: 一种选择性 5-羟色胺 3 受体拮抗剂,用于预防化疗引起的恶心和呕吐。
独特之处
盐酸巴坦普利德因其特异性受体拮抗作用及其在临床试验中的最初承诺而独一无二。 与其他抗呕吐药物(如甲氧氯普胺和昂丹司琼)相比,它的副作用,如低血压和长 QT 间期,限制了它的使用 .
属性
CAS 编号 |
102670-59-7 |
|---|---|
分子式 |
C17H27Cl2N3O3 |
分子量 |
392.3 g/mol |
IUPAC 名称 |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide;hydrochloride |
InChI |
InChI=1S/C17H26ClN3O3.ClH/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22;/h9-10,12H,5-8,19H2,1-4H3,(H,20,23);1H |
InChI 键 |
CUTCEGXKJDBAFQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |
规范 SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl.Cl |
同义词 |
4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-(1-methyl-2-oxopropoxy)benzamide batanopride batanopride hydrochloride BMY 25801 BMY-25801 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

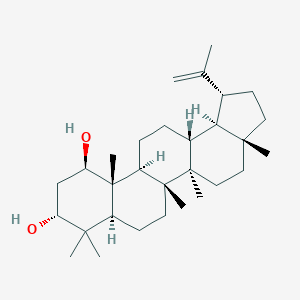
![4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B20537.png)
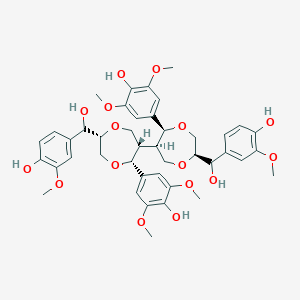


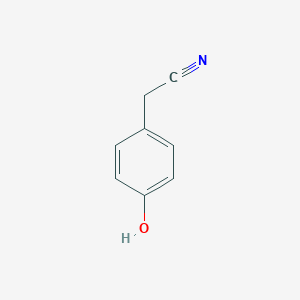
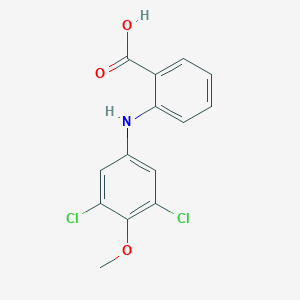
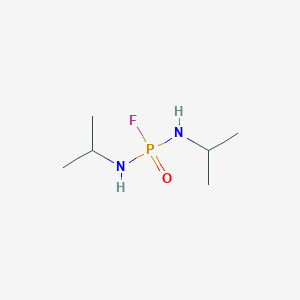
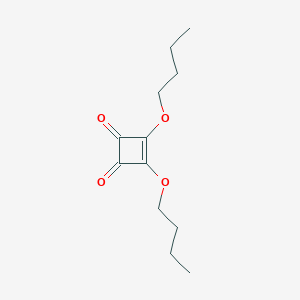
![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)

![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)
